molecular formula C20H24O4 B115840 Triptoquinone A CAS No. 142950-86-5

Triptoquinone A

Cat. No. B115840
M. Wt: 328.4 g/mol
InChI Key: PDPFWAJAYGLYHD-YWZLYKJASA-N
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Description

Triptoquinone A is a natural compound isolated from the roots of Tripterygium wilfordii Hook.f . It has a molecular formula of C20H24O4 . It is known to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle .


Synthesis Analysis

The synthetic diterpene substrate, triptophenolide, was synthesized from dehydroabietic acid . A comprehensive approach was adopted to synthesize terrequinone A and enhance its production, including optimization of gene nucleotide sequences, construction of modular pathways via multi-monocistronic expression vectors, enhancement of the DMAPP synthesis pathway, optimization of culture conditions, and adjustment of L-tryptophan (L-Trp)/prenol ratio .


Molecular Structure Analysis

Triptoquinone A has a molecular formula of C20H24O4, an average mass of 328.402 Da, and a monoisotopic mass of 328.167450 Da . It is found to bind to the key human iNOS residues involved in inhibitor binding .


Chemical Reactions Analysis

Triptoquinone A is found to bind to the key human iNOS residues involved in inhibitor binding . It is considered to have drug-likeliness properties with no violation against Lipinski’s “rule of 5” and is under safe category when administered orally .


Physical And Chemical Properties Analysis

Triptoquinone A has a density of 1.2±0.1 g/cm3, a boiling point of 489.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C. It has an enthalpy of vaporization of 82.8±6.0 kJ/mol and a flash point of 264.0±25.2 °C .

Scientific Research Applications

Molecular Docking Analysis of Triptoquinones

Triptoquinone A, along with other triptoquinones from the genus Tripterygium, has been studied for their binding interaction with inducible nitric oxide synthase (iNOS). The study utilized in silico methods to predict ADME (absorption, distribution, metabolism, and excretion) parameters, pharmacokinetic properties, drug-likeliness, and acute toxicity. Most triptoquinones, including Triptoquinone A, exhibited promising binding to key human iNOS residues involved in inhibitor binding, indicating potential as candidates for developing drugs to prevent inflammatory diseases (Yu-long Tao, Shengya Yang, Honglei Xu, & X. Tao, 2019).

Biological Activities and Potential Applications

Cytotoxic, Immunomodulatory, and Antimycotic Activities

Triptoquinone A and its derivatives, specifically triptoquinone C-4 epimers, were evaluated for their biological activities including cytotoxic, immunomodulatory, antimycotic, and antiviral activities. The study found that two triptoquinone epimers showed significant cytotoxic activity and potential anti-inflammatory effects, making them promising scaffolds for the development of novel anti-cancer and anti-inflammatory agents (B. Zapata et al., 2013).

Quality Evaluation of Tripterygium Glycosides Tablets

Comprehensive Evaluation of Tripterygium Glycosides Tablets

The study involved a comprehensive evaluation of Tripterygium glycosides tablets (TGTs), which are used in clinical practice for treating autoimmune diseases. The study used rapid resolution liquid chromatography tandem electrospray ionization triple quadrupole mass spectrometry (RRLC–ESI–MS/MS) for quantitative analysis of components in TGTs, including triptoquinone A. The study emphasized the importance of identifying indicator components like triptoquinone A for accurate reflection of the efficacy and toxicity of TGTs, stressing the need for rigorous quality evaluation and control due to variations in chemical profiles and biological effects among TGTs from different manufacturers (Yadan Wang et al., 2022).

Synthesis and Chemical Studies

Synthesis of Triptoquinone H and C-5 Epimer

A study reported the first enantioselective syntheses of triptoquinone H and its C-5 epimer. This research is significant for the understanding of the chemical properties and potential synthetic applications of triptoquinone derivatives (Zhengyan Cao et al., 2016).

Diterpenoids with Immunosuppressive Activity

Research on diterpenoids from Tripterygium hypoglaucum identified triptoquinone A as one of the compounds with significant immunosuppressive activity, indicating its potential in medical applications related to immune system modulation (Duan Hong-quan, 2007).

properties

IUPAC Name

(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFWAJAYGLYHD-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162236
Record name Triptoquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptoquinone A

CAS RN

142950-86-5
Record name Triptoquinone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142950-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptoquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptoquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
K Shishido, K Goto, S Miyoshi, Y Takaishi… - The Journal of …, 1994 - ACS Publications
… Synthesis of (±)-Triptoquinone A (1). Scheme 1 outlines the key features of our synthetic approach to (±)triptoquinone A (1). The pivotal step in this approach is the regioselective …
Number of citations: 57 pubs.acs.org
Y Takaishi, K Shishido, N Wariishi, M Shibuya, K Goto… - Tetrahedron letters, 1992 - Elsevier
… The bioassayguided isolation ted to the isolation of active compounds design&&d triptoquinone A (1) and B (2) and their structures were novel diterpenoid containing quhone …
Number of citations: 49 www.sciencedirect.com
H Moritoki, T Hisayama, K Kida, W Kondoh, S Inoue… - Life sciences, 1996 - Elsevier
… We investigated the effect of triptoquinone-A (TQA), an active principal of Triptergium wilfordii, on the induction of nitric oxide synthase (NOS) promoted by endotoxin (LPS) and …
Number of citations: 18 www.sciencedirect.com
LF Basil, H Nakano, R Frutos, M Kopach, AI Meyers - Synthesis, 2002 - thieme-connect.com
… system present in (+)-triptoquinone A (3) or its closely … Triptoquinone A (3) has been shown to inhibit IL-1α and IL-1β release … (+)-Triptoquinone A (3) appeared to be an ideal target for …
Number of citations: 16 www.thieme-connect.com
Q Xu, X Zhang, S Ge, C Xu, Y Lv, Z Shuai - PeerJ, 2023 - peerj.com
… Subsequent examination of triptoquinone A and triptoquinone B … augmented the protective effects of triptoquinone A and B, implying … Our discoveries indicate that triptoquinone A and …
Number of citations: 1 peerj.com
K Shishido, K Goto, S Miyoshi, Y Takaishi, M Shibuya - Tetrahedron letters, 1993 - Elsevier
… Triptoquinone A (1) is a novel ditetpenoid quinone recently isolated from the extracts of the Triptery~ium wilfordii var. regelii together with several related diterpenoids by us.1 The structure …
Number of citations: 10 www.sciencedirect.com
J Xu, T Ikekawa, M Ohkawa, I Yokota, N Hara… - Phytochemistry, 1997 - Elsevier
… Among these, two compounds, triptinin A (1) and B (2), were found to be novel 19(4 ~ 3)-abeo-abietane diterpenes, while the other two compounds were identified as triptoquinone A (3) …
Number of citations: 32 www.sciencedirect.com
LF Basil - 2001 - search.proquest.com
… By all appearances, triptoquinone A, 16, is an ideal synthetic … It was the goal of this project to make triptoquinone A by a … While the final goal was to synthesize triptoquinone A (or …
Number of citations: 2 search.proquest.com
M Niwa, Y Tsutsumishita, Y Kawai, H Takahara… - Biochemical and …, 1996 - Elsevier
Triptoquinone A (TQA), which is an anti-inflammatory constituent in plants, was studied for its suppressive effect on nitric oxide production by LPS. TQA significantly suppressed smooth …
Number of citations: 22 www.sciencedirect.com
R Milanova, N Stoynov, M Moore - Enzyme and microbial technology, 1996 - Elsevier
… An 11-step synthesis of triptoquinone A from 2-naphthol has been accomplished.i2 Work in our laboratory has focused on the production of diterpene analogues of the triepoxide …
Number of citations: 9 www.sciencedirect.com

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